![molecular formula C7H15NO B13050332 2-[(3S)-1-methylpyrrolidin-3-yl]ethanol](/img/structure/B13050332.png)
2-[(3S)-1-methylpyrrolidin-3-yl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3S)-1-methylpyrrolidin-3-yl]ethanol is a chemical compound with a pyrrolidine ring structure, which is a five-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3S)-1-methylpyrrolidin-3-yl]ethanol typically involves the reaction of a pyrrolidine derivative with an appropriate alcohol. One common method is the reduction of a pyrrolidinone precursor using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an inert solvent like tetrahydrofuran (THF) or diethyl ether .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of pyrrolidinone derivatives under high pressure and temperature conditions. The use of catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
2-[(3S)-1-methylpyrrolidin-3-yl]ethanol undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced to form various derivatives using reducing agents such as LiAlH4 or NaBH4.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Ketones or aldehydes
Reduction: Various alcohol derivatives
Substitution: Alkyl halides
Scientific Research Applications
2-[(3S)-1-methylpyrrolidin-3-yl]ethanol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(3S)-1-methylpyrrolidin-3-yl]ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple five-membered ring containing one nitrogen atom.
Pyrrolidinone: A lactam derivative of pyrrolidine.
Piperidine: A six-membered ring containing one nitrogen atom
Uniqueness
2-[(3S)-1-methylpyrrolidin-3-yl]ethanol is unique due to its specific structure, which includes a hydroxyl group attached to the pyrrolidine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
2-[(3S)-1-methylpyrrolidin-3-yl]ethanol |
InChI |
InChI=1S/C7H15NO/c1-8-4-2-7(6-8)3-5-9/h7,9H,2-6H2,1H3/t7-/m0/s1 |
InChI Key |
HRVHWDLLWKMHNT-ZETCQYMHSA-N |
Isomeric SMILES |
CN1CC[C@H](C1)CCO |
Canonical SMILES |
CN1CCC(C1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


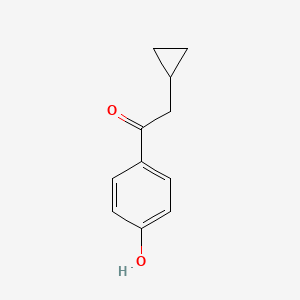
![[1-(methylamino)-1H,2H,3H-naphtho[2,1-b]pyran-2-yl]methanol hydrochloride](/img/structure/B13050250.png)
![2-(Chloromethyl)thieno[3,2-B]thiophene](/img/structure/B13050263.png)
![2-Amino-6-methylthieno[3,2-D]pyrimidin-4-OL](/img/structure/B13050273.png)
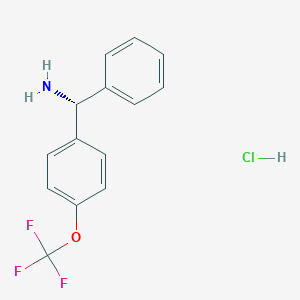
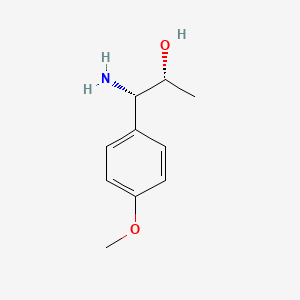
![8-(Trifluoromethyl)-2,3,4,5-tetrahydropyrido[3,2-F][1,4]oxazepine](/img/structure/B13050296.png)
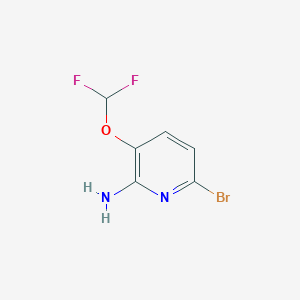

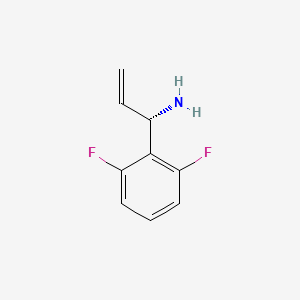
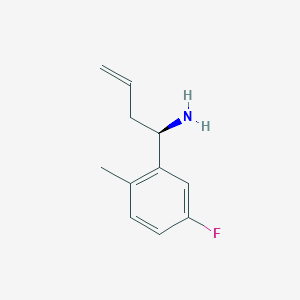
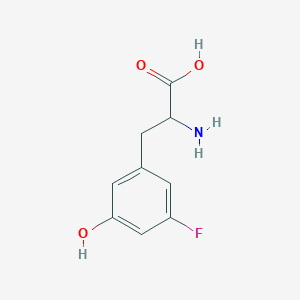
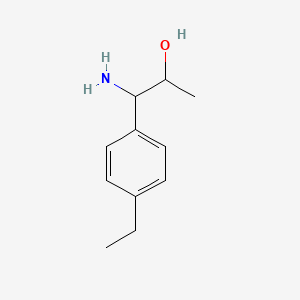
![Ethyl 8-bromo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B13050324.png)
